N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction. The yield and purity of the product are also important factors.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction is also studied.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, density, molar mass, solubility, and chemical stability. These properties can give insights into the compound’s reactivity, stability, and uses.Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis and antimicrobial activity of thio-substituted ethyl nicotinate derivatives and their further cyclization to corresponding thieno[2,3-b]pyridines highlight the compound's utility in creating molecules with potential biological activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antimicrobial and Antiallergy Applications
- N-(4-substituted-thiazolyl)oxamic acid derivatives, synthesized for antiallergy activity, show the compound's relevance in developing new therapeutic agents (Hargrave, Hess, & Oliver, 1983).
Anti-inflammatory and Anticancer Activity
- The anti-inflammatory activity of N-(thiazol-2-yl)-N,N-dimethylaminobenzamide derivatives indicates the compound's potential in pharmacological applications (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).
Corrosion Inhibition
- Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions, demonstrating the compound's application in material science and engineering (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Anticancer and Trypanocidal Activity
- The synthesis of 5-enamine-4-thiazolidinone derivatives and their evaluation for trypanocidal and anticancer activity underscore the compound's versatility in developing potential therapeutic agents for both infectious and non-infectious diseases (Holota, Kryshchyshyn, Derkach, Trufin, Demchuk, Gzella, Grellier, & Lesyk, 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This involves predicting or proposing future research directions. This could be based on the current uses of the compound, limitations of current synthesis methods, or potential new applications.
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-23(2)12-13-24(19(25)11-8-15-6-4-3-5-7-15)20-22-17-10-9-16(21)14-18(17)26-20;/h3-7,9-10,14H,8,11-13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJIDKGBQIJOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride |
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